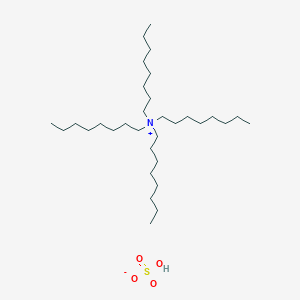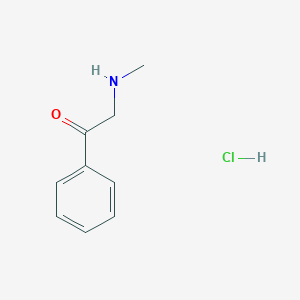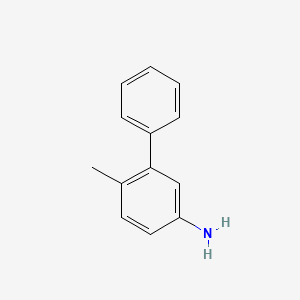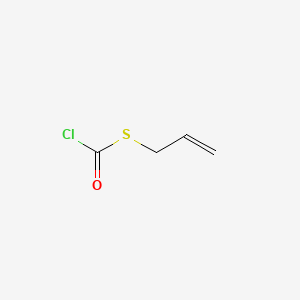
2-(Chlormethyl)pyrrolidin
Übersicht
Beschreibung
2-(Chloromethyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a chloromethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of the chloromethyl group makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
2-(Chloromethyl)pyrrolidine is a complex compound with a diverse range of potential targetsPyrrolidine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrrolidine derivatives can act as alkylating agents . Alkylating agents can form covalent bonds with DNA, leading to DNA damage and potentially cell death .
Biochemical Pathways
For instance, some pyrrolidine alkaloids have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, and anthelmintic activities .
Result of Action
As an alkylating agent, it could potentially cause dna damage and cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Chloromethyl)pyrrolidine. For instance, pH, temperature, and the presence of other substances can affect the compound’s stability and activity. According to the European Chemicals Agency (ECHA), 2-(Chloromethyl)pyrrolidine is toxic to aquatic life with long-lasting effects, causes serious eye damage, is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and may cause respiratory irritation .
Biochemische Analyse
Biochemical Properties
2-(Chloromethyl)pyrrolidine plays a significant role in biochemical reactions as an alkylating agent. It interacts with enzymes, proteins, and other biomolecules through the formation of covalent bonds with nucleophilic sites. This interaction can lead to the modification of the structure and function of these biomolecules. For instance, 2-(Chloromethyl)pyrrolidine can react with amino groups in proteins, leading to the formation of stable adducts that can alter protein function and enzyme activity .
Cellular Effects
2-(Chloromethyl)pyrrolidine has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s alkylating properties allow it to interact with DNA, leading to changes in gene expression and potentially causing mutations. Additionally, 2-(Chloromethyl)pyrrolidine can disrupt cellular metabolism by modifying key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-(Chloromethyl)pyrrolidine involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification. For example, the compound can inhibit enzymes involved in DNA replication and repair by alkylating critical residues in their active sites. This inhibition can result in the accumulation of DNA damage and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)pyrrolidine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to 2-(Chloromethyl)pyrrolidine in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)pyrrolidine vary with different dosages in animal models. At low doses, the compound may cause minimal changes in cellular function, while higher doses can lead to significant toxic or adverse effects. For instance, high doses of 2-(Chloromethyl)pyrrolidine have been associated with increased DNA damage and cell death in animal models. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
2-(Chloromethyl)pyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2-(Chloromethyl)pyrrolidine is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. This localization can influence its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)pyrrolidine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-(Chloromethyl)pyrrolidine can localize to the nucleus, where it can interact with DNA and nuclear proteins, leading to changes in gene expression and cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)pyrrolidine typically involves the chloromethylation of pyrrolidine. One common method is the reaction of pyrrolidine with formaldehyde and hydrochloric acid, which yields the desired chloromethylated product. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of 2-(Chloromethyl)pyrrolidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the chloromethylation process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Chloromethyl)pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield methylated pyrrolidine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of pyrrolidine-2-carboxaldehyde or pyrrolidine-2-carboxylic acid.
Reduction: Formation of N-methylpyrrolidine.
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a pyrrolidine ring.
3-Chloropiperidine: Contains a piperidine ring with a chlorine substituent.
Pyrrolidine-2,5-dione: A derivative of pyrrolidine with different functional groups.
Uniqueness: 2-(Chloromethyl)pyrrolidine is unique due to its specific reactivity profile, which is influenced by the presence of both the pyrrolidine ring and the chloromethyl group. This combination allows for a diverse range of chemical transformations and applications that are not as readily achievable with similar compounds.
Eigenschaften
IUPAC Name |
2-(chloromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFINMADAIKCLDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544576 | |
| Record name | 2-(Chloromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54288-80-1 | |
| Record name | 2-(Chloromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-Chloroimidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1610530.png)




